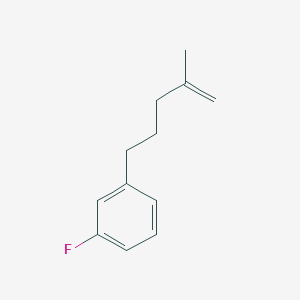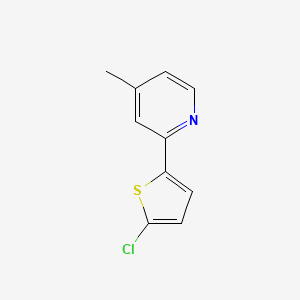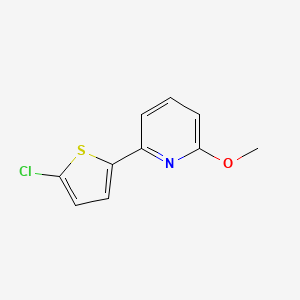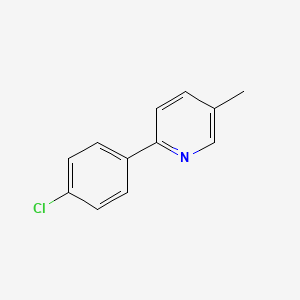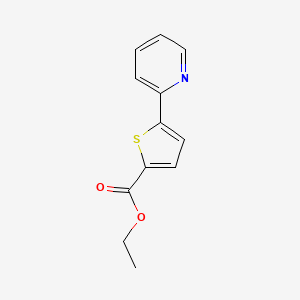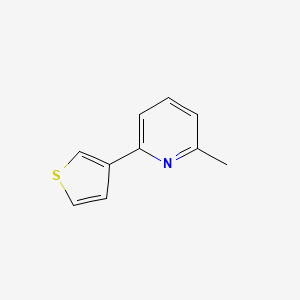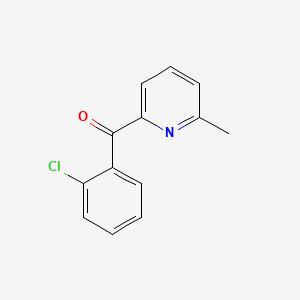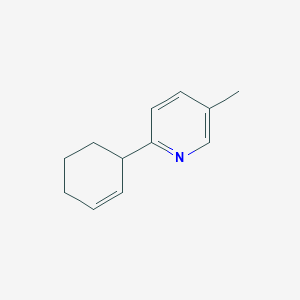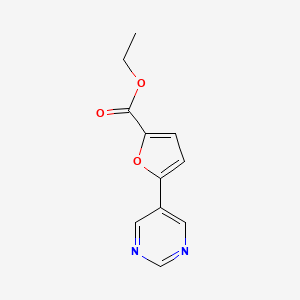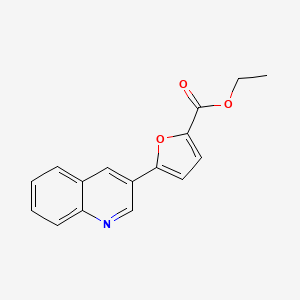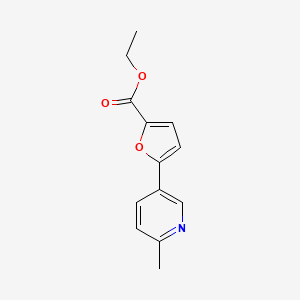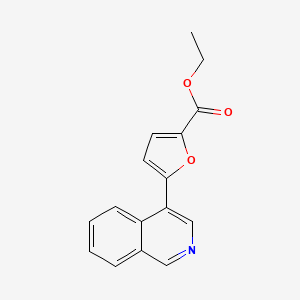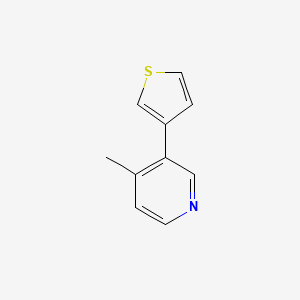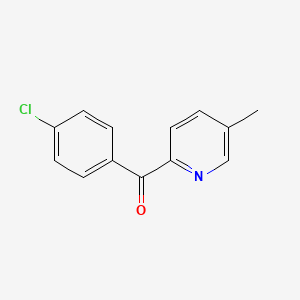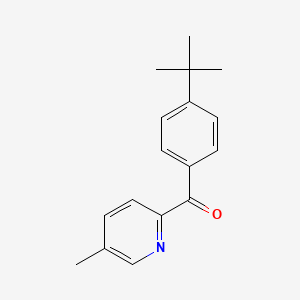
2-(4-tert-Butylbenzoyl)-5-methylpyridine
説明
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound, including the arrangement of atoms and the nature of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and other reaction tendencies.科学的研究の応用
Electroluminescent Properties in Platinum(II) Complexes
A study by Ionkin, Marshall, and Wang (2005) explored the synthesis of mono-cyclometalated Pt(II) complexes with 2-(4-tert-Butylbenzoyl)-5-methylpyridine derivatives. These complexes demonstrated notable electroluminescent properties, indicating potential applications in the development of organic light-emitting devices (OLEDs) (Ionkin, Marshall, & Wang, 2005).
Fluorescent Chemosensor for Cobalt Ions
Li et al. (2006) developed a fluorescent chemosensor using a ruthenium(II) complex with a multi-substituted phenol unit containing 2-(4-tert-Butylbenzoyl)-5-methylpyridine. This chemosensor showed high selectivity for Co(II) ions, indicating its potential use in environmental monitoring and analysis (Li et al., 2006).
Role in Stereospecific Polymerizations
Nakayama et al. (2003) investigated iron−terpyridine complexes, which included derivatives of 2-(4-tert-Butylbenzoyl)-5-methylpyridine, for their efficacy in stereospecific polymerizations of dienes. These complexes demonstrated high catalytic activities, suggesting their utility in the field of polymer chemistry (Nakayama et al., 2003).
Photovoltaic Applications in Solar Cells
Boschloo et al. (2006) studied the effect of 4-tert-butylpyridine, a related compound, on the performance of dye-sensitized solar cells. Their findings imply potential applications of 2-(4-tert-Butylbenzoyl)-5-methylpyridine derivatives in improving solar cell efficiency (Boschloo et al., 2006).
Synthesis and Applications in Medicinal Chemistry
Stock et al. (2011) synthesized a 5-lipoxygenase-activating protein (FLAP) inhibitor containing a pyridine moiety similar to 2-(4-tert-Butylbenzoyl)-5-methylpyridine. Their research opens avenues for the use of similar compounds in the development of novel pharmaceuticals (Stock et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
将来の方向性
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.
For a specific compound, these analyses would require access to experimental data or computational studies. If you have a different compound or a more specific question about this compound, feel free to ask!
特性
IUPAC Name |
(4-tert-butylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-5-10-15(18-11-12)16(19)13-6-8-14(9-7-13)17(2,3)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYSGNNUXSHXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylbenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



